N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 2,2-dimethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylbutanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Shares the 4-chlorobenzyl group but differs in the presence of sulfonamide groups.
N-(4-chlorobenzyl)nicotinamide: Contains a nicotinamide moiety instead of the 2,2-dimethylbutanamide backbone.
Uniqueness
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-13(2,3)12(16)15-9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
DPYVPIWCFRUHHL-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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